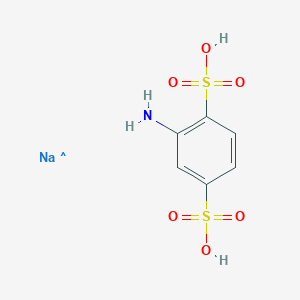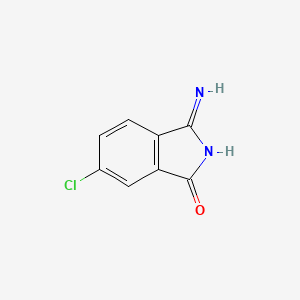
6-chloro-3-imino-2H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-chloro-1H-isoindol-1-one: is a heterocyclic compound with the molecular formula C8H5ClN2O . It is a derivative of isoindole, featuring an amino group at the third position and a chlorine atom at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-chloro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chlorophthalic anhydride with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of 3-amino-6-chloro-1H-isoindol-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-amino-6-chloro-1H-isoindol-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced isoindole derivatives.
Substitution: The amino and chloro groups in 3-amino-6-chloro-1H-isoindol-1-one make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups replacing the amino or chloro groups.
Scientific Research Applications
Chemistry: 3-amino-6-chloro-1H-isoindol-1-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have shown promise in inhibiting certain enzymes and receptors .
Medicine: Medicinal chemistry applications include the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, 3-amino-6-chloro-1H-isoindol-1-one is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, derivatives of this compound have been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
- 3-amino-1H-isoindol-1-one
- 6-chloro-1H-isoindol-1-one
- 3-amino-6-bromo-1H-isoindol-1-one
Comparison: Compared to its analogs, 3-amino-6-chloro-1H-isoindol-1-one exhibits unique reactivity due to the presence of both amino and chloro groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, the chloro group enhances the compound’s stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-3-iminoisoindol-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) |
InChI Key |
KLICXIFDRLZSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
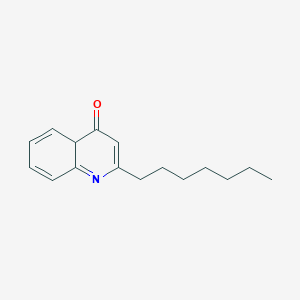
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
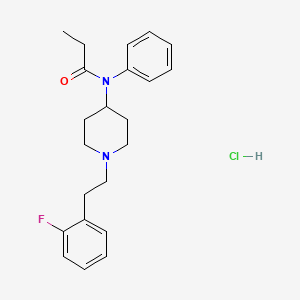
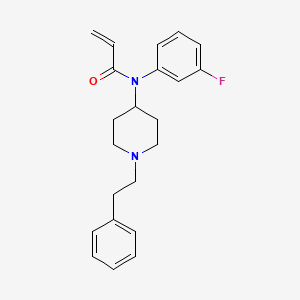
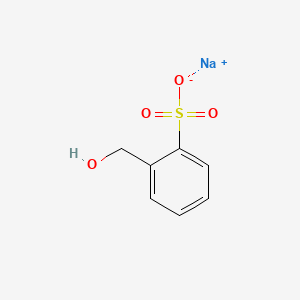

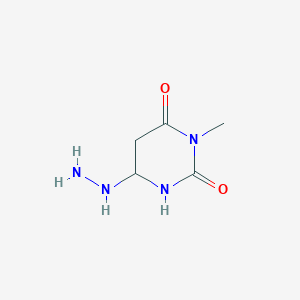
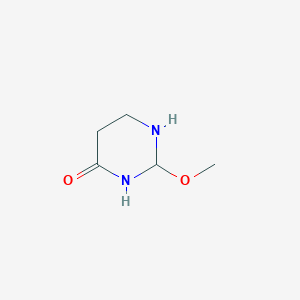
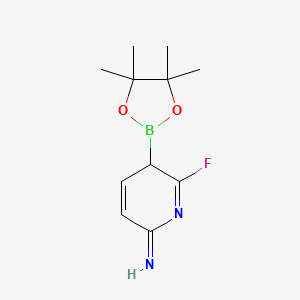

![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
